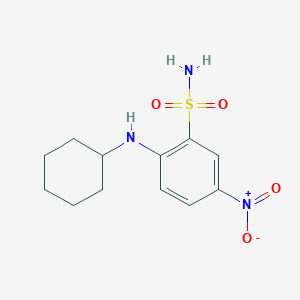

2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide

Description

2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a cyclohexylamino group at the 2-position, a nitro group at the 5-position, and a sulfonamide moiety at the 1-position of the benzene ring. This compound combines electron-withdrawing (nitro, sulfonamide) and bulky lipophilic (cyclohexylamino) substituents, which influence its physicochemical and biological properties.

The cyclohexylamino substituent introduces steric bulk, which may modulate solubility and membrane permeability.

Properties

IUPAC Name |

2-(cyclohexylamino)-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c13-20(18,19)12-8-10(15(16)17)6-7-11(12)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H2,13,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBVVSPRMAXYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide typically involves the nitration of benzene-1-sulfonamide followed by the introduction of the cyclohexylamino group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position on the benzene ring. The subsequent introduction of the cyclohexylamino group can be achieved through a nucleophilic substitution reaction using cyclohexylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents may also be employed to facilitate the reactions and improve the overall process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitro group or other oxidation states.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

Reduction: Formation of 2-(Cyclohexylamino)-5-aminobenzene-1-sulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives of the compound.

Scientific Research Applications

2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups: The nitro and sulfonamide groups in the target compound enhance its electrophilicity compared to analogs like 2-(Cyclohexylamino)benzoic Acid, which lacks these groups. This difference may influence reactivity in nucleophilic aromatic substitution or redox reactions.

- Solubility : The sulfonamide and nitro groups improve polarity compared to phosphonate or carboxylic acid analogs, but the cyclohexyl group counteracts this by increasing lipophilicity.

Physicochemical Properties

- Molecular Weight : The target compound’s higher molecular weight (336.39 vs. 266.34 in the chloro-fluoro analog) may affect pharmacokinetics, such as diffusion rates and metabolic stability .

- Melting Point: While direct data are unavailable, the nitro and sulfonamide groups likely elevate the melting point compared to 2-(Cyclohexylamino)benzoic Acid due to stronger intermolecular hydrogen bonding and dipole interactions.

- Acidity: The sulfonamide group (pKa ~10–11) is less acidic than the carboxylic acid (pKa ~4–5) in 2-(Cyclohexylamino)benzoic Acid, influencing ionization under physiological conditions .

Biological Activity

2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Formula : C13H16N4O3S

- CAS Number : 899790-17-1

- Molecular Weight : 296.36 g/mol

Sulfonamides like 2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide primarily exert their effects through inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This mechanism disrupts bacterial growth and replication.

Antimicrobial Activity

Research indicates that sulfonamides are effective against a variety of bacteria. The compound's antimicrobial efficacy can be evaluated through minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that while the compound exhibits moderate antibacterial properties, further optimization may enhance its efficacy.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, 2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide has been investigated for its ability to inhibit specific protein tyrosine kinases implicated in cancer progression. In vitro assays demonstrated that the compound can reduce cell viability in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 25 |

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Study on Antimicrobial Efficacy

A study conducted by researchers at evaluated a series of sulfonamide compounds, including 2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide. The study utilized the agar dilution method to determine antimicrobial activity against a panel of bacteria. The results showed that while some derivatives had limited activity, the presence of specific functional groups significantly influenced their efficacy.

Study on Anticancer Properties

In a separate investigation published in , the compound was tested against various cancer cell lines to assess its cytotoxic effects. The study revealed that modifications to the sulfonamide moiety could enhance its potency as a tyrosine kinase inhibitor, suggesting a pathway for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.